

Comparative Analysis of AC710 Mesylate Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinase selectivity profile of **AC710 mesylate**, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This document is intended to serve as a valuable resource for researchers and drug development professionals by offering a side-by-side comparison with another relevant kinase inhibitor, PLX3397 (Pexidartinib), supported by available experimental data.

Executive Summary

AC710 mesylate is a highly selective kinase inhibitor with potent activity against the PDGFR family, which includes PDGFRα, PDGFRβ, Colony-Stimulating Factor 1 Receptor (CSF1R), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3)[1]. Its high selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. This guide presents a quantitative comparison of AC710's binding affinities with the inhibitory concentrations of PLX3397, a known inhibitor of CSF1R and c-Kit. Furthermore, it details the experimental methodology used to determine kinase selectivity and provides a visual representation of the targeted signaling pathway.

Quantitative Kinase Selectivity Data

The following table summarizes the available quantitative data for **AC710 mesylate** and PLX3397, focusing on their activity against key kinase targets. AC710's potency is presented as dissociation constants (Kd), which represent the concentration of the inhibitor required to



bind to half of the target kinase population. PLX3397's potency is shown as IC50 values, indicating the concentration needed to inhibit 50% of the kinase's activity. Lower values for both Kd and IC50 signify higher potency.

Target Kinase	AC710 Mesylate (Kd in nM)	PLX3397 (Pexidartinib) (IC50 in nM)
PDGFRα	1.3	-
PDGFRβ	1.0	-
CSF1R (c-Fms)	1.57	20[2][3]
c-Kit	1.0	10[2][3]
FLT3	0.6	160[3]
KDR (VEGFR2)	-	160[4]
FLT1 (VEGFR1)	-	350[4]
NTRK3 (TRKC)	-	890[4]

Note: A comprehensive screen of AC710 against a panel of 386 unique kinases demonstrated its high global selectivity, with a very low S(10) score, indicating it is more than 30-fold selective for the PDGFR family over other kinases[5]. The full dataset from this broad-panel screen is not publicly available. PLX3397 also exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases[2].

Experimental Protocols

The kinase selectivity of **AC710 mesylate** was determined using the KINOMEscan[™] platform, a proprietary active site-directed competition binding assay. This methodology provides a quantitative measure of inhibitor-kinase interactions.

KINOMEscan™ Assay Principle:

The KINOMEscan[™] assay is an ATP-independent method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The assay involves three main components: a DNA-tagged kinase, the immobilized



ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

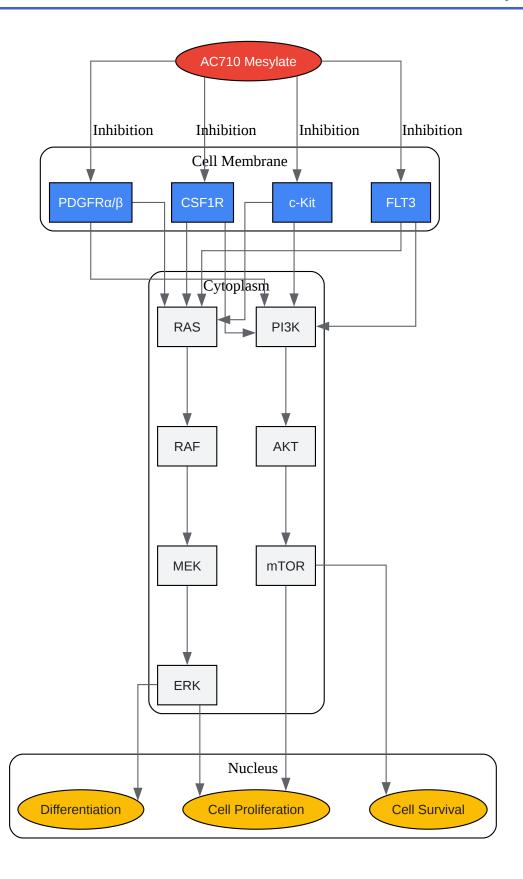
Detailed Steps:

- Kinase Preparation: A large panel of human kinases is expressed as fusions with a unique DNA tag.
- Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the
 test compound (AC710 mesylate) at a single concentration or across a range of
 concentrations.
- Quantification: After reaching equilibrium, the solid support is washed to remove unbound kinase. The amount of kinase bound to the support is then quantified by qPCR of the DNA tag.
- Data Analysis: The results are reported as a percentage of the DMSO control, where a lower
 percentage indicates a stronger interaction between the test compound and the kinase. For
 Kd determination, the assay is performed with a range of compound concentrations, and the
 data are fitted to a binding curve.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for determining kinase selectivity.

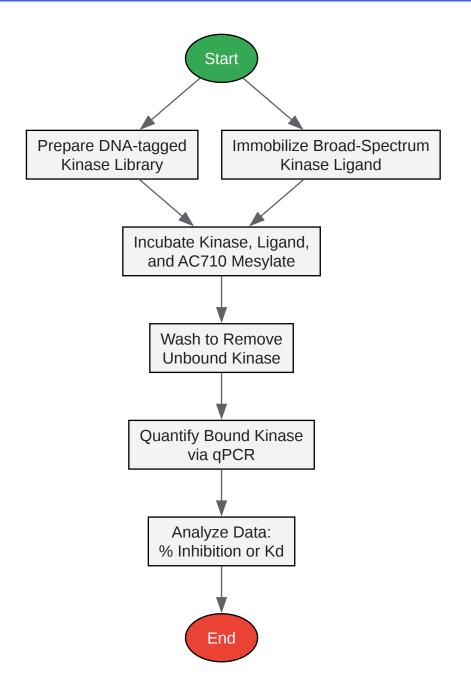




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Caption: PDGFR Family Signaling Pathway Inhibition by AC710 Mesylate.





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Caption: KINOMEscan™ Experimental Workflow.

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References

- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases PMC [pmc.ncbi.nlm.nih.gov]
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